molecular formula C21H14Cl2N2OS B2583623 3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 307325-98-0

3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B2583623
CAS No.: 307325-98-0
M. Wt: 413.32
InChI Key: OPMGYXZURQBIOU-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide (CAS Number: 349616-50-8) is a synthetic small molecule with a molecular formula of C 16 H 12 Cl 2 N 2 OS and a molecular weight of 351.25 g/mol . This compound belongs to the benzothiazole class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological profiles . Benzothiazole derivatives, such as this compound, are of significant interest in anticancer and antibacterial research . They have demonstrated potent activity against a range of cancer cell lines, including mammary, ovarian, colon, and lung cancers, through various mechanisms . Furthermore, analogous structures have shown potential as enzyme inhibitors, targeting key bacterial proteins such as dihydroorotase, DNA gyrase, and uridine diphosphate-N-acetyl enolpyruvyl glucosamine reductase (MurB), which are critical for microbial survival . The presence of the benzothiazole core and specific substituents makes this compound a valuable intermediate for constructing more complex molecules and for studying structure-activity relationships (SAR) in drug discovery efforts . This product is provided for non-human research applications. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2OS/c1-12-2-7-18-19(8-12)27-21(25-18)13-3-5-17(6-4-13)24-20(26)14-9-15(22)11-16(23)10-14/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMGYXZURQBIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient heat and mass transfer, and the use of robust catalysts to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide with key analogs, focusing on structural features, synthesis, and physicochemical properties.

Benzamide Derivatives with Benzothiazole Moieties

  • 2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide (CAS 743442-07-1) Structural Differences: Replaces the 3,5-dichlorobenzamide group with a 2-chloropropanamide chain. Synthesis: Likely synthesized via amide coupling between 2-chloropropanoyl chloride and 4-(6-methylbenzothiazol-2-yl)aniline, analogous to methods in . Impact: The shorter aliphatic chain and single chlorine substituent may reduce steric hindrance and alter binding affinity compared to the target compound.
  • N-(3,5-Dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide (CAS 313267-28-6)

    • Structural Differences : Features a dimethylphenyl group and an isoindole-dione moiety instead of benzothiazole.
    • Functional Implications : The isoindole-dione system introduces rigidity and hydrogen-bonding capacity, contrasting with the planar benzothiazole ring in the target compound .

Benzothiazole-Containing Inhibitors

  • Cpd D () : (1,3-Benzothiazol-2-yl)carbamoylphenyl methanesulfonate
    • Structural Differences : Replaces the dichlorobenzamide with a methanesulfonate group.
    • Bioactivity Relevance : Sulfonate groups enhance solubility and electrostatic interactions, which may improve pharmacokinetics compared to halogenated benzamides .

Triazole and Thiadiazole Analogs ()

  • Compound 6 : N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide
    • Structural Differences : Substitutes benzothiazole with a thiadiazole-isoxazole hybrid.
    • Spectral Data :
  • IR : C=O stretch at 1606 cm⁻¹ (vs. ~1660–1680 cm⁻¹ for benzothiazole amides).
  • 1H-NMR: Aromatic protons at δ 7.36–8.13 ppm, similar to benzothiazole derivatives . Synthesis: Prepared via condensation of enaminones with hydroxylamine, contrasting with the likely Ullmann or Buchwald-Hartwig coupling for the target compound.
  • Compound 8a : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide

    • Structural Differences : Incorporates a pyridinyl-thiadiazole core instead of benzothiazole.
    • Physicochemical Properties :
  • Melting Point : 290°C (higher than typical benzothiazoles, suggesting enhanced crystallinity).
  • MS : m/z 415 (M++1), indicating stability under mass spectral conditions .

Key Comparative Data Table

Compound Name Core Structure Substituents Melting Point (°C) IR C=O Stretch (cm⁻¹) Notable Bioactivity/Application
Target Compound Benzothiazole-Benzamide 3,5-Cl₂, 6-Me Not reported ~1660–1680 (assumed) Hypothesized enzyme inhibition
2-Chloro-N-[4-(6-Me-benzothiazol)phenyl]propanamide Benzothiazole-Propanamide 2-Cl, 6-Me Not reported ~1700 (assumed) Unknown
Compound 6 () Thiadiazole-Isoxazole Ph, Isoxazol-5-yl 160 1606 Antimicrobial screening
Compound 8a () Thiadiazole-Pyridine 5-Acetyl-6-Me-pyridin-2-yl, Ph 290 1679, 1605 Not reported
Cpd D () Benzothiazole-Sulfonate Methanesulfonate Not reported Not reported LMWPTP inhibition

Biological Activity

3,5-Dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a synthetic organic compound with potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. This compound features a unique structure characterized by dichloro substituents and a benzothiazole moiety, which contribute to its biological activity.

Chemical Structure

The chemical formula for this compound is C21H16Cl2N2OSC_{21}H_{16}Cl_2N_2OS. The structural representation can be summarized as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC21H16Cl2N2OS
Molecular Weight431.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzothiazole moiety is known for its ability to inhibit various enzymes and receptors involved in inflammatory processes and cancer progression. Research indicates that compounds with similar structures can modulate signaling pathways related to pain and inflammation by inhibiting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) .

Inhibition Studies

Research has demonstrated that analogs of benzothiazole derivatives exhibit low nanomolar inhibition potencies against sEH and FAAH enzymes. For instance, studies have shown that similar compounds can alleviate acute inflammatory pain without significantly affecting voluntary locomotor behavior in animal models .

Case Studies

  • Dual Inhibition : A study focused on dual inhibitors of sEH and FAAH showed that certain benzothiazole derivatives could effectively reduce pain while minimizing side effects commonly associated with traditional analgesics .
  • Anticancer Potential : Another investigation into the anticancer properties of benzothiazole derivatives revealed that these compounds could induce apoptosis in cancer cell lines through the modulation of apoptotic signaling pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the aromatic rings significantly influence the biological activity of benzothiazole derivatives. The presence of electron-withdrawing groups such as chloro substituents enhances the potency against targeted enzymes .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
2,3-Dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamideBenzoxazole moietyModerate anti-inflammatory
3,5-Dichloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamideThiazole moietyAnticancer properties

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